molecular formula C17H14N4O3S B11098282 2-[(4,6-Dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)sulfanyl]-N~1~-(2-pyridyl)acetamide

2-[(4,6-Dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)sulfanyl]-N~1~-(2-pyridyl)acetamide

Cat. No.: B11098282
M. Wt: 354.4 g/mol
InChI Key: QMRAOEFKQNUIGC-UHFFFAOYSA-N
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Description

2-[(4,6-Dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)sulfanyl]-N~1~-(2-pyridyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrimidine ring, a phenyl group, and a pyridylacetamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-Dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)sulfanyl]-N~1~-(2-pyridyl)acetamide typically involves multi-step organic reactions. One common method includes the cyclocondensation of aromatic benzaldehydes, malononitrile, and barbituric acid in ethanol at room temperature using a catalyst such as SnO₂/SiO₂ . This method is efficient and yields high purity products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure high yield and purity while minimizing the production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-Dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)sulfanyl]-N~1~-(2-pyridyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Jones reagent, acetone, 0°C.

    Reduction: Hydrogenation catalysts.

    Substitution: Various nucleophiles under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-[(4,6-Dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)sulfanyl]-N~1~-(2-pyridyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4,6-Dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)sulfanyl]-N~1~-(2-pyridyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist for thyroid hormone receptors, particularly the thyroid hormone receptor β (THR-β), which plays a crucial role in regulating lipid metabolism . This interaction can lead to decreased levels of LDL cholesterol and triglycerides, making it a potential candidate for treating metabolic disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,6-Dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)sulfanyl]-N~1~-(2-pyridyl)acetamide is unique due to its specific structural features, such as the combination of a pyrimidine ring and a pyridylacetamide moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C17H14N4O3S

Molecular Weight

354.4 g/mol

IUPAC Name

2-[(4,6-dioxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C17H14N4O3S/c22-13(19-12-8-4-5-9-18-12)10-25-17-20-15(23)14(16(24)21-17)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,19,22)(H,20,21,23,24)

InChI Key

QMRAOEFKQNUIGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC(=NC2=O)SCC(=O)NC3=CC=CC=N3

Origin of Product

United States

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